molecular formula C12H14ClIO B1614233 6-Chloro-1-(4-iodophenyl)-1-oxohexane CAS No. 898768-23-5

6-Chloro-1-(4-iodophenyl)-1-oxohexane

Cat. No. B1614233
M. Wt: 336.59 g/mol
InChI Key: NGDIDVDOBADMBR-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-iodophenyl)-1-oxohexane, or 6-CIOPOH, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 140-142°C and a boiling point of 232-233°C. Its molecular formula is C8H7ClIO, and its molecular weight is 305.60 g/mol. 6-CIOPOH is a versatile compound that can be used in a variety of laboratory experiments, and is of particular interest to scientists due to its unique properties.

Scientific Research Applications

Photochemistry and Reactivity Studies

Studies on the generation and reactivity of phenyl cations, such as the research conducted by Guizzardi et al. (2001), delve into the photochemical processes involving haloanilines and related compounds. This research provides insights into the stability and reaction pathways of phenyl cations under different conditions, contributing to the understanding of complex organic reactions and the design of synthetic methods for producing novel compounds (Guizzardi et al., 2001).

Ion-Transfer Voltammetry

Katano et al. (2004) explored the use of 1,6-dichlorohexane and related chlorinated solvents in ion-transfer voltammetry, a technique for analyzing ion transfer across the interface between two immiscible electrolyte solutions. This study contributes to electrochemistry by providing a method for determining the potentials of various ions, aiding in the development of sensors and analytical techniques (Katano et al., 2004).

Overcharge Protection in Lithium-Ion Cells

Shima et al. (2006) investigated the use of aromatic compounds, such as biphenyl derivatives, for overcharge protection in lithium-ion batteries. This research is crucial for improving the safety and longevity of lithium-ion cells, a key component in many electronic devices (Shima et al., 2006).

Catalysis and Organic Synthesis

Research on the synthesis of organosilicon compounds and the catalysis of cyclohexane oxidation represents another application area. For instance, the study by Guo et al. (1999) on μ-oxo-bismanganese(III)porphyrin compounds demonstrates the potential of these materials in catalyzing oxidation reactions, which are fundamental in organic synthesis and industrial chemistry (Guo et al., 1999).

Environmental Fate and Toxicology

Willett et al. (1998) focused on the environmental fate and toxicity of hexachlorocyclohexane isomers, providing critical information on the persistence, distribution, and impact of these organochlorine pesticides in the environment. This research is vital for environmental protection and developing strategies for mitigating pollution (Willett et al., 1998).

properties

IUPAC Name

6-chloro-1-(4-iodophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDIDVDOBADMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642261
Record name 6-Chloro-1-(4-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(4-iodophenyl)-1-oxohexane

CAS RN

898768-23-5
Record name 6-Chloro-1-(4-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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